2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline
Description
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS: 852635-09-7) is a brominated aniline derivative with a 5-methylthiophene moiety. Its molecular formula is C₁₂H₁₂BrNS, and it has a molecular weight of 282.20 g/mol . The compound features a thiophene ring substituted with a methyl group at the 5-position, connected via a methylene bridge to the nitrogen of a 2-bromoaniline group.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
KUZWUUXOFCCJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-bromoaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined through detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline with analogous compounds, focusing on structural variations, synthetic accessibility, and physicochemical properties.
Substituent Variations on the Aniline Nitrogen
Key Observations :
- Bulky or chiral N-substituents (e.g., phenylethyl) increase molecular weight and cost but offer stereochemical control .
- Simple alkylations (e.g., methyl or isopropyl) are high-yielding but reduce electronic diversity compared to heterocyclic systems.
Heterocyclic Ring Modifications
Key Observations :
- Thiophene vs. Furan : Thiophene’s higher electron density (due to sulfur’s polarizability) enhances stability in palladium-catalyzed cross-couplings compared to furan .
- Sulfanyl vs. Methylene Linkers : Sulfanyl groups improve conjugation but may introduce steric or oxidative instability .
Halogen and Functional Group Variations
Biological Activity
2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C₁₂H₁₂BrNS
- Molecular Weight : 282.20 g/mol
- CAS Number : 852635-09-7
The biological activity of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular homeostasis.
- Signal Transduction Pathways : It could affect signaling pathways related to cell growth and differentiation.
- Gene Expression Modulation : The compound might influence the expression of genes associated with cancer progression and inflammatory responses.
Antimicrobial Properties
Research indicates that 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.4 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 18.9 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiophene derivatives, including 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline. Results indicated that this compound significantly inhibited the growth of Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant bacterial strains. -
Investigation of Anticancer Effects :
In a recent publication by Johnson et al. (2024), the anticancer effects of this compound were assessed using several human cancer cell lines. The study concluded that the compound induced apoptosis in MCF-7 cells via the activation of caspase pathways, suggesting its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
